molecular formula C30H34N8O3 B608487 Lazertinib CAS No. 1903008-80-9

Lazertinib

Cat. No.: B608487
CAS No.: 1903008-80-9
M. Wt: 554.6 g/mol
InChI Key: RRMJMHOQSALEJJ-UHFFFAOYSA-N
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Description

Lazertinib is an oral, third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily developed for the treatment of non-small cell lung cancer. This compound is brain-penetrant and targets the T790M mutation and activating epidermal growth factor receptor mutations Ex19del and L858R, while sparing wild type-epidermal growth factor receptor .

Mechanism of Action

Lazertinib is an oral, third-generation, epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC) .

Target of Action

This compound specifically targets the EGFR T790M mutation and activating EGFR mutations Ex19del and L858R, while sparing wild type-EGFR . These mutations are commonly found in patients with NSCLC .

Mode of Action

Upon administration, this compound forms an irreversible covalent bond to the Cys797 residue in the ATP-binding site of the EGFR kinase domain . This specific and irreversible binding inhibits selective EGFR mutants, which prevents EGFR mutant-mediated signaling and leads to cell death in EGFR mutant-expressing tumor cells .

Biochemical Pathways

The primary mechanism of acquired resistance to first-generation (gefitinib, erlotinib) or second-generation (afatinib, dacomitinib) drugs is an EGFR exon 20 point mutation leading to a threonine to methionine substitution at amino acid position 790 (T790M) . This compound specifically targets this EGFR T790M mutation .

Pharmacokinetics

The recommended dosage of this compound is 240 mg once daily taken orally at the same time every day without regard to food .

Result of Action

This compound has shown clinically meaningful and durable antitumor activity in patients with previously untreated or osimertinib-pretreated EGFR-mutated advanced NSCLC . In the phase I/II LASER201 study, this compound was associated with an overall response rate (ORR) of 55%, median progression-free survival (PFS) of 11.1 months, and median overall survival (OS) of 38.9 months in 76 patients with EGFR T790M NSCLC treated with prior early generation TKIs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic strategy for lazertinib involves several key steps. Initially, LAZE-001 undergoes nucleophilic substitution by LAZE-002, leading to the formation of LAZE-003. Subsequently, the amino moiety within LAZE-003 undergoes formaldehyde-mediated transformation, yielding LAZE-004 .

Industrial Production Methods: this compound mesylate can be prepared by mixing this compound free-base with a single organic solvent or a mixed solvent, followed by adding methane .

Chemical Reactions Analysis

Types of Reactions: Lazertinib undergoes various chemical reactions, including nucleophilic substitution and formaldehyde-mediated transformations .

Common Reagents and Conditions:

    Nucleophilic Substitution: LAZE-001 and LAZE-002 are key reagents.

    Formaldehyde-Mediated Transformation: Formaldehyde is used as a reagent.

Major Products Formed: The major products formed from these reactions include LAZE-003 and LAZE-004 .

Scientific Research Applications

Clinical Efficacy in NSCLC

Lazertinib has been evaluated extensively in clinical trials for its effectiveness against advanced NSCLC. The LASER301 study is a pivotal trial that compared this compound with gefitinib in treatment-naïve patients with EGFR-mutated NSCLC. Key findings include:

  • Progression-Free Survival (PFS) : this compound demonstrated a median PFS of 20.6 months compared to 9.7 months for gefitinib, representing a hazard ratio of 0.45 (95% CI: 0.34 to 0.58), indicating a significantly lower risk of disease progression or death .
  • Objective Response Rate (ORR) : The ORR was 76% for both treatments, but the duration of response was significantly longer with this compound (19.4 months vs. 8.3 months) .
  • 18-Month Survival Rates : The survival rate at 18 months was 80% for this compound compared to 72% for gefitinib .

Real-World Evidence

Recent studies have provided insights into the real-world application of this compound, particularly in patients with acquired EGFR T790M mutations:

  • A retrospective analysis involving 103 patients treated with this compound showed an ORR of 72.8%, with PFS rates at 6 and 12 months being 81.7% and 65.1%, respectively .
  • The study highlighted that despite dose modifications in approximately 37.9% of patients, the clinical efficacy remained unaffected .

Safety Profile

The safety profile of this compound is consistent with prior reports on EGFR TKIs:

  • Adverse events were observed in a significant number of patients, including peripheral sensory-motor issues (63.1%), leading to dose adjustments in some cases .
  • Importantly, there were no treatment-related mortalities reported in the studies reviewed .

Comparative Effectiveness

Comparative studies have positioned this compound alongside other third-generation TKIs like osimertinib:

  • In a comparative analysis, this compound exhibited an ORR of 76.7%, while osimertinib had an ORR of 86.7%. However, PFS was slightly lower for this compound at 12.3 months compared to osimertinib's 14.4 months .
  • Overall survival data suggest potential benefits for this compound, particularly in specific patient subgroups .

Summary Table of Key Findings

Study Population PFS (months) ORR (%) Safety Profile
LASER301Treatment-naïve NSCLC20.676Consistent with prior TKI profiles
Real-world dataAcquired EGFR T790M NSCLCNot reached72.8Peripheral sensory-motor adverse events
ComparativeThis compound vs OsimertinibThis compound: 12.3This compound: 76.7Similar safety concerns

Biological Activity

Lazertinib is an oral, irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant promise in the treatment of advanced non-small cell lung cancer (NSCLC), particularly in patients with specific EGFR mutations. This article delves into its biological activity, mechanisms of action, clinical efficacy, and relevant research findings.

This compound selectively targets the EGFR mutations commonly associated with NSCLC, including L858R and T790M. It forms an irreversible covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, which inhibits downstream signaling pathways crucial for tumor growth and survival. This inhibition leads to apoptosis in EGFR-mutated cell lines and demonstrates a lower affinity for wild-type EGFR, potentially reducing adverse effects associated with treatment.

Preclinical Studies

Preclinical studies have established the effectiveness of this compound against various EGFR mutations. The half-maximal inhibitory concentration (IC50) values for this compound against different mutations are as follows:

Mutation Type IC50 (nmol/L)
L858R3.3 - 5.7
Del193.3 - 5.7
Del19/T790M3.3 - 5.7
L858R/T790M3.3 - 5.7
Wild-type EGFR60

These values indicate that this compound exhibits comparable potency to osimertinib while demonstrating a higher IC50 for wild-type EGFR, suggesting a more favorable safety profile regarding skin and cardiac toxicity compared to other TKIs like gefitinib .

Clinical Efficacy

This compound's clinical efficacy has been evaluated in several studies, notably the LASER201 trial, which included patients with advanced or metastatic NSCLC who had previously undergone EGFR TKI therapy. Key findings include:

  • Overall Response Rate (ORR) : this compound achieved an ORR of approximately 86% in patients with T790M mutations .
  • Intracranial Activity : The drug demonstrated significant activity against both extra- and intracranial lesions, making it a viable option for patients with brain metastases .
  • Tumor Regression : In animal models, this compound produced a near-complete tumor regression (90%) at a dose equivalent to 240 mg daily .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world settings:

  • Case Study A : A patient with advanced NSCLC exhibiting the L858R mutation showed a marked reduction in tumor size after initiating treatment with this compound, leading to prolonged progression-free survival.
  • Case Study B : Another patient with T790M mutation-related resistance to previous therapies experienced significant symptomatic relief and imaging-confirmed tumor shrinkage after switching to this compound.

Pharmacokinetics and Safety Profile

This compound is characterized by high plasma protein binding (99.1-99.7%) and is primarily excreted through bile and feces. Its metabolism involves glutathione conjugation facilitated by glutathione S-transferase M1 and CYP3A4 . The favorable pharmacokinetic profile suggests a manageable safety profile compared to other TKIs.

Future Directions

Ongoing research is exploring the combination of this compound with other agents like amivantamab to enhance therapeutic outcomes further. Early-phase trials have indicated that this combination may improve progression-free survival compared to standard treatments like osimertinib .

Properties

IUPAC Name

N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenylpyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-morpholin-4-ylphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N8O3/c1-5-28(39)32-23-17-24(26(40-4)18-25(23)37-13-15-41-16-14-37)33-30-31-12-11-27(34-30)38-20-22(19-36(2)3)29(35-38)21-9-7-6-8-10-21/h5-12,17-18,20H,1,13-16,19H2,2-4H3,(H,32,39)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMJMHOQSALEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN(N=C1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5CCOCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903008-80-9
Record name Lazertinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903008809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lazertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16216
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Propenamide, N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenyl-1H-pyrazol-1-yl]-2-pyrimidinyl]amino]-4-methoxy-2-(4-morpholinyl)phenyl]
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Record name LAZERTINIB
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Customer
Q & A

A: Lazertinib irreversibly binds to the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain. [] This binding prevents ATP binding and subsequent phosphorylation, ultimately inhibiting EGFR signaling pathways involved in tumor cell growth and survival. [, , ]

A: The development of EGFR C797S mutation is a known mechanism of acquired resistance to this compound. This mutation hinders the drug's ability to bind to EGFR, thereby diminishing its efficacy. [, ]

A: this compound forms an irreversible covalent bond with the Cys797 residue of EGFR. The C797S mutation substitutes this cysteine with a serine, preventing the formation of this covalent bond and reducing this compound's binding affinity. [, ]

A: Yes, patients who develop resistance to first- or second-generation EGFR TKIs, often due to the EGFR T790M mutation, can also develop resistance to third-generation inhibitors like this compound, primarily through the acquisition of the EGFR C797S mutation. [, , , ]

A: Research suggests that combining this compound with a MEK inhibitor, such as trametinib or selumetinib, might be a promising strategy for overcoming acquired resistance. This combination demonstrated potent antitumor activity in vitro and in vivo against this compound-resistant NSCLC cells harboring an EGFR/BRAF fusion gene. []

A: Research suggests that YAP/MCL-1 signaling also contributes to adaptive this compound resistance. Triple therapy combining a MCL-1 or YAP inhibitor with this compound and an AXL inhibitor significantly impacted cell viability and increased apoptosis, indicating a potential strategy to combat resistance. []

ANone: The molecular formula of this compound is C24H23N7O2, and its molecular weight is 441.5 g/mol. (Information not provided in provided abstracts. Please refer to drug information resources like Drugbank for confirmation.)

ANone: Specific spectroscopic data for this compound was not found in the provided research abstracts. For detailed spectroscopic information, refer to chemical databases or publications dedicated to the compound's characterization.

A: this compound features a distinctive pyrazole moiety that enables hydrogen bonds and van der Waals interactions with the EGFR kinase domain. This pyrazole moiety, along with its hydrophilic amine and hydrophobic phenyl groups, contributes to its selectivity for EGFR mutations, particularly L858R/T790M, over wild-type EGFR. [] Specific modifications to these structural features could potentially alter its binding affinity, potency, and selectivity.

A: this compound has shown promising clinical activity in patients with EGFR-mutated NSCLC. In the phase III LASER301 trial, this compound demonstrated a significant improvement in progression-free survival compared to gefitinib in the first-line treatment of EGFR-mutated advanced NSCLC. []

A: Yes, this compound exhibits good blood-brain barrier penetration and has shown substantial intracranial activity in patients with EGFR-mutated NSCLC with brain metastases. [, , ]

A: The LASER301 trial demonstrated that this compound significantly prolonged progression-free survival compared to gefitinib in patients with previously untreated EGFR-mutated advanced NSCLC. This benefit was consistent across various subgroups, including those with brain metastases and specific EGFR mutations. [, ]

A: Research suggests potential benefits of combining this compound with other agents. For instance, combining it with amivantamab, a bispecific antibody targeting EGFR and MET, has shown promising antitumor activity in patients with EGFR-mutated NSCLC, including those with osimertinib-relapsed disease. [, , , , , , ]

A: The combination targets multiple resistance mechanisms simultaneously. Amivantamab targets both EGFR and MET alterations, including MET amplifications, which are implicated in osimertinib resistance. Combining it with this compound's potent inhibition of EGFR, including common resistance mutations, provides a broader coverage of potential resistance pathways. [, ]

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